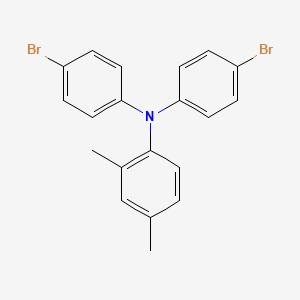

N,N-Bis(4-bromophenyl)-2,4-dimethylaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-Bis(4-bromophenyl)-2,4-dimethylaniline is an organic compound with the molecular formula C20H17Br2N It is a derivative of aniline, where the nitrogen atom is bonded to two 4-bromophenyl groups and a 2,4-dimethylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(4-bromophenyl)-2,4-dimethylaniline typically involves the reaction of 4-bromoaniline with 2,4-dimethylbenzaldehyde in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 2,4-dimethylbenzaldehyde reacts with the amine group of 4-bromoaniline to form an imine intermediate, which is then reduced to the corresponding amine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Bis(4-bromophenyl)-2,4-dimethylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form the corresponding amine derivatives.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

The synthesis of N,N-Bis(4-bromophenyl)-2,4-dimethylaniline typically involves the reaction of 4-bromoaniline with 2,4-dimethylbenzaldehyde through a reductive amination process. This method allows the formation of an imine intermediate, which is subsequently reduced to yield the final amine product. The compound possesses a unique triarylamine structure that enhances its electronic properties due to the presence of bromine atoms and dimethyl groups on the phenyl rings.

Organic Electronics

This compound serves as an effective hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its π-conjugated system facilitates the movement of positive charges (holes) within these devices, thus improving their efficiency and performance.

Materials Science

In materials science, this compound is utilized in the synthesis of polymers and copolymers with specific electronic properties. It acts as a precursor for polytriarylamines (PTAAs), which are known for their electron-rich characteristics and are commonly used as electron transport layers in devices like perovskite solar cells . The ability to modify its structure through coupling reactions enhances its utility in developing advanced materials.

Medicinal Chemistry

This compound has been explored as a building block for synthesizing bioactive molecules with potential therapeutic applications. Its derivatives have shown promise in biological evaluations, including antimicrobial activity . The presence of bromine in its structure can enhance biological activity by improving interaction with target proteins or enzymes.

Catalysis

This compound is also employed as a ligand in transition metal-catalyzed reactions. Its ability to coordinate with metal centers allows it to facilitate various chemical transformations efficiently, making it valuable in synthetic organic chemistry.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in practical applications:

- A study demonstrated that incorporating this compound into OLEDs significantly improved charge mobility and device efficiency compared to traditional materials.

- In medicinal chemistry research, derivatives of this compound exhibited notable antibacterial properties against various pathogens, indicating its potential for developing new antimicrobial agents .

- Research on polymer blends containing this compound revealed enhanced thermal stability and mechanical properties, making them suitable for high-performance applications in electronics .

Wirkmechanismus

The mechanism of action of N,N-Bis(4-bromophenyl)-2,4-dimethylaniline depends on its application. In organic electronics, it functions as a hole-transport material by facilitating the movement of positive charges (holes) through the device. This is achieved through the formation of π-conjugated systems that allow for efficient charge transport.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N-Bis(4-bromophenyl)aniline: Similar structure but lacks the 2,4-dimethyl groups.

N,N-Bis(4-bromophenyl)-N-methylamine: Similar structure but has a methyl group instead of the 2,4-dimethylphenyl group.

Uniqueness

N,N-Bis(4-bromophenyl)-2,4-dimethylaniline is unique due to the presence of both bromine atoms and the 2,4-dimethylphenyl group. This combination of substituents imparts specific electronic properties that make it suitable for use in advanced materials and electronic devices.

Biologische Aktivität

N,N-Bis(4-bromophenyl)-2,4-dimethylaniline is a compound of significant interest due to its potential biological activities, including antimicrobial, antioxidant, and antiproliferative properties. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C18H18Br2N

- Molecular Weight : 397.25 g/mol

- CAS Number : 1071547-23-3

The presence of bromine atoms in its structure is believed to enhance its biological activity, particularly in antimicrobial applications .

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit promising antimicrobial properties . For instance, a study highlighted that compounds containing bromine showed enhanced activity against various bacterial strains compared to their chlorine analogs. The increased electron density on the hydrazinic end of the thiosemicarbazide chain contributed to this enhanced antibacterial activity .

Table 1: Antimicrobial Activity Summary

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

| Chlorine Analog | E. coli | 10 |

| Chlorine Analog | S. aureus | 12 |

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Compounds with similar structures demonstrated varying degrees of DPPH radical scavenging activity. Notably, the presence of bromine in the structure was linked to improved antioxidant effects compared to non-brominated counterparts .

Table 2: Antioxidant Activity Results

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 42.5 ± 1.5 |

| Control (Ascorbic Acid) | 85.0 ± 2.0 |

| Non-brominated Analog | 30.0 ± 1.0 |

Antiproliferative Properties

Research has also pointed towards the antiproliferative effects of this compound in cancer cell lines. In vitro studies demonstrated that this compound could inhibit cell proliferation in various cancer models, suggesting potential applications in cancer therapy.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigating the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells revealed that it induced apoptosis more effectively than standard chemotherapeutic agents like bleomycin . The compound exhibited IC50 values that indicate significant potency in inhibiting tumor growth.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction mechanisms between this compound and target proteins involved in cellular processes such as apoptosis and cell proliferation. These studies suggest favorable binding interactions with key enzymes associated with cancer progression and oxidative stress responses .

Eigenschaften

IUPAC Name |

N,N-bis(4-bromophenyl)-2,4-dimethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Br2N/c1-14-3-12-20(15(2)13-14)23(18-8-4-16(21)5-9-18)19-10-6-17(22)7-11-19/h3-13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULWMMKSEOZHND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.